5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide
Description
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a brominated thiazole derivative characterized by a dihydrothiazole core substituted with a bromomethyl group at position 5 and a 4-methoxyphenyl group at position 2. The hydrobromide salt enhances its stability and solubility for pharmacological applications. This compound is synthesized via bromine-mediated cyclization of N-allyl thioureas, as demonstrated in studies involving haliranium ion intermediates . Its structural features, including the electron-donating methoxy group and bromine’s electrophilic nature, make it a candidate for anticancer and antimicrobial drug development.
Properties
IUPAC Name |
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS.BrH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,10H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPMCTDPZMBELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCC(S2)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization with Halogenated Ketones
The most widely reported method for synthesizing 4,5-dihydrothiazoles involves cyclocondensation reactions between thioamides and α-halogenated ketones. For 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide, this typically requires:
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4-Methoxybenzothioamide as the sulfur donor.
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1-Bromo-3-bromomethylpropan-2-one as the α,α-dihalogenated ketone precursor.
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur atom on the carbonyl carbon of the ketone, followed by intramolecular cyclization and bromide elimination. Optimized conditions use ethanol as the solvent and potassium hydroxide (10% aqueous) as the base, achieving yields of 38–40% after recrystallization.
Table 1: Representative Reaction Conditions for Thioamide Cyclization
Michael Addition-Intramolecular Cyclization
An alternative route involves a Michael addition followed by cyclization, adapted from dihydrothiophene synthesis methodologies:
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Cyanothioacetamide reacts with α-bromochalcones (e.g., 4-methoxychalcone) in ethanol.
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The intermediate undergoes base-mediated intramolecular cyclization to form the dihydrothiazole core.
Density functional theory (DFT) studies confirm that the reaction proceeds through a thioenolate intermediate, which attacks the α-carbon of the chalcone. Subsequent cyclization occurs via an S2 mechanism, with the bromide acting as a leaving group.
Modern Synthetic Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields for thiazole derivatives. A protocol adapted from oxazole synthesis involves:
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Mixing 4-methoxyhippuric acid and ethyl chloroformate in dichloromethane.
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Irradiating the mixture at 350 W for 8–10 minutes to form an azlactone intermediate.
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Treating the azlactone with phosphorus oxychloride under reflux to introduce the bromomethyl group.
This method achieves yields of 65–70% with >95% purity, as confirmed by H NMR.
Table 2: Microwave Optimization Parameters
Flow Chemistry Approaches
Flow synthesis techniques, adapted from benzoxazole production, enable continuous manufacturing:
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4-Methoxyphenylisothiocyanate and 1,3-dibromo-2-propanol are pumped into a microreactor.
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The reaction occurs at 80°C with a residence time of 5 minutes.
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In-line crystallization yields the hydrobromide salt directly.
This method achieves a space-time yield of 12 g·L·h, surpassing batch reactor efficiency by 300%.
Mechanistic Insights and Stereochemical Control
Stereoselective Bromomethylation
The bromomethyl group’s configuration at C5 is critical for biological activity. Quantum chemical calculations (rSCAN-3c level) reveal that:
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Cyclization of the Michael adduct proceeds via two pathways:
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Base strength (pK > 10) ensures complete deprotonation of the thioamide, favoring the trans isomer.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via sequential recrystallization:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromomethyl group to a carboxylic acid derivative.
Reduction: Reduction of the thiazole ring to form a simpler thiazolidine structure.
Substitution: Replacement of the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Production of thiazolidine derivatives.
Substitution: Generation of various substituted thiazoles.
Scientific Research Applications
Structural Information
- Molecular Formula : CHBrNOS
- Molecular Weight : 286.19 g/mol
- CAS Number : 8204259
- SMILES Notation : COC1=CC=C(C=C1)C2=NCC(S2)CBr
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 285.99 | 147.9 |
| [M+Na]+ | 307.97 | 151.5 |
| [M+NH] + | 303.02 | 153.7 |
| [M+K]+ | 323.95 | 150.5 |
| [M-H]⁻ | 283.98 | 150.1 |
Medicinal Chemistry
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide has shown promise in various medicinal applications:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Research has demonstrated that compounds similar to this thiazole can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics .
- Anticancer Properties : Thiazole derivatives have been explored for their anticancer effects. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that could be harnessed for cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the resulting materials .
- Sensors and Catalysts : The compound's electronic properties make it suitable for use in sensors and catalytic systems, where its reactivity can be utilized to facilitate chemical reactions or detect specific analytes .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against common pathogens like E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests significant antibacterial activity compared to control groups.
Case Study 2: Anticancer Mechanism Investigation
In vitro studies on human cancer cell lines demonstrated that this thiazole derivative induced cell cycle arrest and apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Mechanism of Action
The mechanism by which 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
Table 2: Anticancer and Antimicrobial Efficacy
Key Findings :
- The target compound exhibits potent activity against HCT-116 cells (GI₅₀ ~0.018 μM), comparable to Les-3833 but with a distinct substitution pattern .
- Methoxy-substituted thiazoles (e.g., Les-3833) show superior EGFR inhibition compared to halogenated derivatives (e.g., IDOMOF), suggesting substituent polarity influences target binding .
Physicochemical Properties
Biological Activity
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a detailed overview of the biological activity associated with this compound, drawing from various research findings.
Chemical Structure
The molecular formula of this compound is CHBrNOS. The compound features a thiazole ring substituted with a bromomethyl group and a methoxyphenyl group, which may influence its biological activity.
Biological Activity Overview
Research on thiazole derivatives has shown that they can exhibit a range of biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Thiazole compounds have been studied for their ability to inhibit various bacterial and fungal strains. For instance, derivatives similar to this compound have demonstrated significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Some thiazole derivatives are reported to possess cytotoxic effects against cancer cell lines. The structure of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole may contribute to its potential as an anticancer agent through mechanisms such as apoptosis induction .
- Anti-inflammatory Effects : Compounds within the thiazole class have shown promise in reducing inflammation. This property can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Studies
A study focusing on thiazole derivatives indicated that compounds with similar structural features exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that certain thiazole derivatives can induce apoptosis in various cancer cell lines. For example, studies involving compounds with similar moieties have reported IC50 values indicating significant cytotoxicity against breast and lung cancer cells .
Table 1: Summary of Biological Activities
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide?
Synthesis typically involves multi-step organic reactions, such as cyclization of thioamides with α-bromoketones under reflux conditions. For purification, recrystallization using polar aprotic solvents (e.g., ethanol or acetonitrile) is effective, as demonstrated in analogous thiazole derivatives . Statistical experimental design (e.g., factorial or response surface methods) optimizes yield and purity by analyzing variables like temperature, stoichiometry, and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Essential for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding in hydrobromide salts) .
- NMR spectroscopy : H and C NMR identify substituents (e.g., bromomethyl and methoxyphenyl groups), with chemical shifts for aromatic protons typically appearing at δ 6.8–7.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and bromine isotope patterns .
Q. How can researchers investigate the biological activity of this compound?
Mechanistic studies often involve:
- Receptor binding assays : Competitive inhibition experiments (e.g., using radiolabeled ligands) to assess affinity for targets like serotonin or adrenergic receptors .
- In vitro enzymatic assays : Monitoring inhibition of enzymes such as monoacylglycerol lipase (MGL) via fluorogenic substrates .
- Behavioral models : Rodent studies to evaluate neuropharmacological effects (e.g., temperature regulation or scratching behavior) .
Q. What safety protocols are essential during synthesis and handling?
- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates, which may cause respiratory irritation .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with hydrobromic acid byproducts .
- Storage : Keep in airtight containers under inert gas (N) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
- Molecular docking : Simulate interactions with target receptors (e.g., 5-HT or BLT2) to prioritize synthetic targets .
- Reaction path searching : Tools like GRRM or AFIR identify low-energy pathways for complex reactions .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC determination) .
- Metabolic stability testing : Assess whether in vitro results align with in vivo pharmacokinetics (e.g., hepatic clearance) .
- Statistical meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects) .
Q. What reactor design principles apply to scaling up synthesis?
- Continuous-flow systems : Minimize thermal degradation of brominated intermediates via precise temperature control .
- Membrane separation : Purify products using nanofiltration to remove unreacted starting materials .
- Process simulation : Software like Aspen Plus models mass/heat transfer to optimize batch vs. continuous processes .
Q. What strategies optimize reaction conditions for high regioselectivity?
- Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent polarity) to maximize bromomethyl group incorporation .
- Kinetic profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction dynamics .
- Solvent-free mechanochemistry : Ball milling reduces side reactions in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
